molecular formula C15H20ClN3 B12236337 5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

Cat. No.: B12236337
M. Wt: 277.79 g/mol
InChI Key: PMONTAYUGONIJU-UHFFFAOYSA-N
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Description

5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with hydrazine derivatives, followed by alkylation and subsequent amination to introduce the phenylethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrazoles with different functional groups.

Scientific Research Applications

5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and phenylethyl groups may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20ClN3

Molecular Weight

277.79 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C15H19N3.ClH/c1-18-15(11-14(17-18)13-7-8-13)16-10-9-12-5-3-2-4-6-12;/h2-6,11,13,16H,7-10H2,1H3;1H

InChI Key

PMONTAYUGONIJU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCCC3=CC=CC=C3.Cl

Origin of Product

United States

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